N-(2,4-difluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
This compound is a triazolopyridazine-derived acetamide featuring a 2,4-difluorophenyl group on the acetamide nitrogen and a pyridin-2-yl substituent on the triazole ring.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6OS/c19-11-4-5-13(12(20)9-11)22-16(27)10-28-17-7-6-15-23-24-18(26(15)25-17)14-3-1-2-8-21-14/h1-9H,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHGDJNTCLHPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- 2,4-Difluorophenyl group : This moiety contributes to the compound's lipophilicity and potential receptor interactions.
- Triazolo-pyridazine scaffold : Known for its biological activity, this structure can influence various pharmacological properties.
- Sulfanyl acetamide linkage : This part may enhance the compound's ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H15F2N5S |
| Molecular Weight | 353.38 g/mol |
| CAS Number | Not available |
| SMILES | CC(=O)N(c1ccc(c(c1)F)F)S(c2ncnc(c2)C)C |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a study on triazole derivatives demonstrated potent inhibition against various cancer cell lines, with IC50 values in the low nanomolar range .
Case Study: PIM Kinase Inhibition
A related compound was shown to inhibit PIM kinases (PIM1, PIM2, and PIM3) with Ki values of 0.5 to 3 nmol/L. These kinases are crucial in cancer cell survival and proliferation. The structure of this compound suggests it could similarly target these pathways .
Antimicrobial Activity
Compounds containing pyridine and triazole structures often show antimicrobial properties. Research has indicated that derivatives of triazole exhibit activity against various bacterial strains. The sulfanyl group may enhance this activity by improving the compound's interaction with microbial cell membranes .
Neuroprotective Effects
Some studies have explored the neuroprotective effects of similar compounds. For instance, derivatives have been shown to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. This suggests that this compound might also possess neuroprotective properties .
ADME Profiling
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies suggest favorable absorption characteristics and metabolic stability .
Structure-Activity Relationship (SAR)
Investigations into SAR have revealed that modifications to the triazole and pyridine components can significantly affect biological activity. For example:
- Substituents on the pyridine ring enhance potency against specific cancer cell lines.
- Variations in the sulfanyl group can alter antimicrobial efficacy.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their attributes are summarized below:
Table 1: Structural Comparison of Triazolopyridazine Acetamide Derivatives
Key Observations:
Substituent Effects on Solubility: The 4-fluorophenyl derivative (C₁₃H₁₀FN₅OS) exhibits moderate aqueous solubility (27.9 µg/mL at pH 7.4) , likely due to its smaller molecular weight and polar fluorine atom. In contrast, bulkier groups (e.g., trifluoromethyl in or benzodioxin in ) reduce solubility.
Steric hindrance from substituents like ethyl in or trifluoromethyl in could limit access to hydrophobic binding pockets.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(2,4-difluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Suzuki coupling for pyridazine functionalization (e.g., introducing pyridin-2-yl groups) .
- Thioether linkage formation via nucleophilic substitution between a pyridazine-sulfanyl intermediate and an acetamide derivative .
- Purification using HPLC or column chromatography to isolate the final compound. Key challenges include controlling regioselectivity during triazole-pyridazine fusion and ensuring sulfur stability under reaction conditions.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve the 3D arrangement of the triazolopyridazine core and confirm sulfanyl-acetamide bonding angles (e.g., monoclinic crystal systems with space group P21/c as seen in related compounds) .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly distinguishing fluorine atoms on the phenyl ring and pyridine protons .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy (e.g., C₁₈H₁₂F₂N₆OS₂ expected for the parent compound).
Advanced Research Questions
Q. What computational approaches are suitable for predicting target binding and selectivity?
- Methodological Answer :
- Perform molecular docking (e.g., using GOLD or AutoDock) to model interactions with potential targets like bromodomains or kinases, leveraging the compound’s bivalent binding potential (as seen in triazolopyridazine-based bromodomain inhibitors) .
- Conduct QSAR studies to correlate substituent effects (e.g., fluorophenyl groups) with bioactivity, using descriptors like logP and polar surface area .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-response curve normalization : Account for assay-specific variables (e.g., cell permeability differences using Caco-2 monolayer assays for ADME profiling) .
- Off-target profiling : Screen against panels of kinases or GPCRs to identify confounding interactions (e.g., fluorophenyl groups may modulate off-target binding ).
- Mechanistic follow-up : Use CRISPR/Cas9 gene editing to knock out hypothesized targets (e.g., LIN28 for stem cell differentiation assays) .
Q. What in vivo models are appropriate for evaluating pharmacokinetic and efficacy profiles?
- Methodological Answer :
- Rodent xenografts : Test tumor growth inhibition in models expressing high levels of putative targets (e.g., BRD4 for triazolopyridazine derivatives) .
- Pharmacokinetic optimization : Adjust logD via fluorophenyl or pyridine modifications to enhance bioavailability, guided by LC-MS/MS plasma profiling .
- Toxicology screening : Monitor liver enzyme levels (ALT/AST) and renal function to assess safety margins .
Data Analysis & Optimization
Q. How can SAR studies improve the compound’s potency against resistant phenotypes?
- Methodological Answer :
- Scaffold hopping : Replace the pyridin-2-yl group with bioisosteres (e.g., pyrimidine or quinazoline) to bypass resistance mechanisms .
- Protease stability assays : Test metabolic resistance by incubating with liver microsomes and identifying degradation hotspots via LC-MS fragmentation patterns .
- Crystallography-guided design : Use co-crystal structures (e.g., BRD4-inhibitor complexes) to optimize hydrogen bonding with conserved residues like Asn140 .
Q. What strategies mitigate solubility limitations during formulation?
- Methodological Answer :
- Salt formation : Screen counterions (e.g., hydrochloride or mesylate) to enhance aqueous solubility .
- Nanoemulsion encapsulation : Use lipid-based carriers to improve bioavailability, validated by dynamic light scattering (DLS) for particle size uniformity .
- Co-solvent systems : Optimize PEG-water or cyclodextrin mixtures via phase solubility diagrams .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
